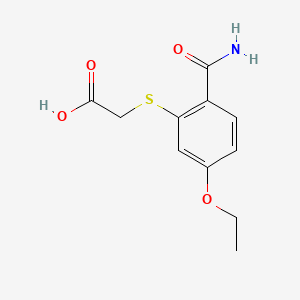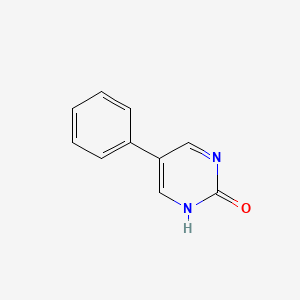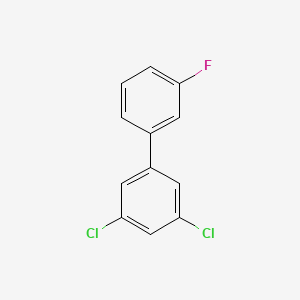![molecular formula C10H12Br4 B1621467 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane CAS No. 4277-22-9](/img/structure/B1621467.png)
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane
Vue d'ensemble
Description
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane is a brominated organic compound with the molecular formula C10H12Br4 and a molecular weight of 451.82 g/mol . This compound is characterized by its unique tricyclic structure, which includes four bromine atoms attached to the carbon framework. It is primarily used in research and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane typically involves the halogenation of tricyclo[7.1.0.04,6]decane. One common method is the bromination of 1,5-cyclooctadiene, which undergoes cyclopropanation to form the tricyclic structure . The reaction conditions often include the use of bromine as the halogenating agent and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce partially brominated tricyclic compounds.
Applications De Recherche Scientifique
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential medicinal properties, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways involved. The compound’s tricyclic structure provides a rigid framework that influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5,10,10-Tetrachloro-tricyclo[7.1.0.04,6]decane: Similar in structure but with chlorine atoms instead of bromine.
5,5,10,10-Tetraiodo-tricyclo[7.1.0.04,6]decane: Contains iodine atoms, leading to different reactivity and properties.
Uniqueness
5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane is unique due to its specific bromination pattern, which imparts distinct chemical properties compared to its chlorinated and iodinated counterparts. The bromine atoms provide a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
5,5,10,10-tetrabromotricyclo[7.1.0.04,6]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFVWOOXISXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Br)Br)CCC3C1C3(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383611 | |
| Record name | 5,5,10,10-Tetrabromotricyclo[7.1.0.0~4,6~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-22-9 | |
| Record name | 5,5,10,10-Tetrabromotricyclo[7.1.0.0~4,6~]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


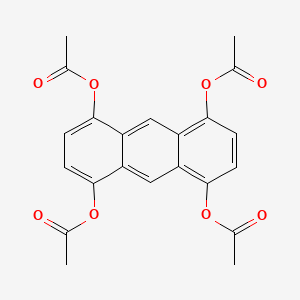

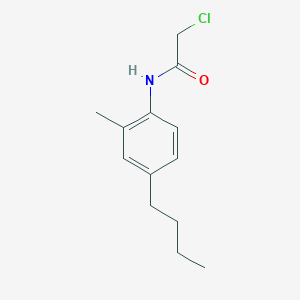
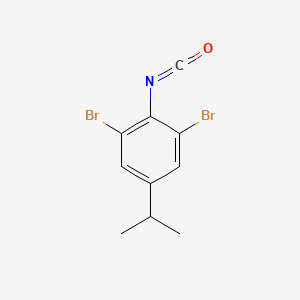
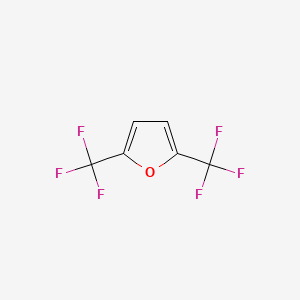
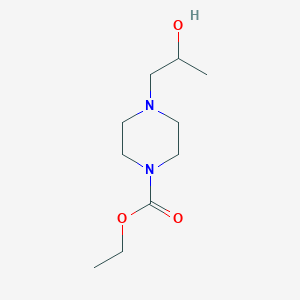
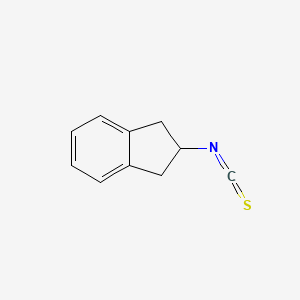
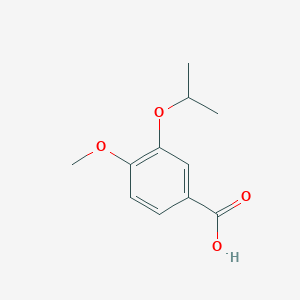
![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)
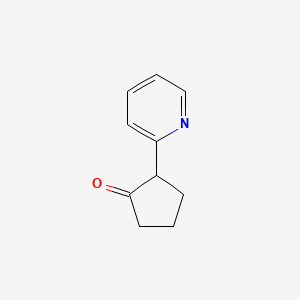
![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B1621402.png)
